molecular formula C11H14N2O4 B1450897 ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate CAS No. 1114597-79-3

ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Cat. No.: B1450897
CAS No.: 1114597-79-3
M. Wt: 238.24 g/mol
InChI Key: BRUHZPQVFQKHFC-VQHVLOKHSA-N
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Description

Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .

Mode of Action

This compound interacts with its targets by undergoing controlled hydroxylation . This process allows the compound to achieve its defensive function by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

Biochemical Pathways

The compound affects the sphingolipid biosynthesis pathway. In the absence of controlled hydroxylation, noncontrolled hydroxylated diterpene derivatives inhibit sphingolipid biosynthesis, leading to severe autotoxicity symptoms . With controlled hydroxylation, the compound can inhibit herbivore sphingolipid biosynthesis without causing autotoxicity .

Pharmacokinetics

Its ability to undergo controlled hydroxylation suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively inhibit sphingolipid biosynthesis without causing autotoxicity .

Result of Action

The result of the action of this compound is the inhibition of sphingolipid biosynthesis in herbivores, which provides a defensive advantage to the plant .

Action Environment

The action of this compound is influenced by the plant’s metabolic modifications, which regulate the hydroxylation process . This suggests that environmental factors that affect the plant’s metabolism could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHZPQVFQKHFC-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
Reactant of Route 6
ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

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